molecular formula C6H2Cl2F3NS B3221025 3,5-Dichloro-2-(trifluoromethylthio)pyridine CAS No. 1204234-58-1

3,5-Dichloro-2-(trifluoromethylthio)pyridine

Cat. No.: B3221025
CAS No.: 1204234-58-1
M. Wt: 248.05 g/mol
InChI Key: FBASVBCZILPMGA-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(trifluoromethylthio)pyridine is a high-value halogenated pyridine derivative engineered for advanced research and development. Its structure combines a pyridine ring with chlorine and a trifluoromethylthio group, which is known to impart unique physicochemical properties such as enhanced lipid solubility and metabolic stability . This makes it a versatile and critical building block, particularly in the discovery and synthesis of novel active ingredients. The primary application of this compound is as a key synthetic intermediate in the agrochemical and pharmaceutical industries. In agrochemical R&D, it is utilized in creating advanced insecticides and fungicides. The presence of the trifluoromethylthio group can lead to compounds with superior pest control properties and improved environmental profiles compared to traditional analogues . In pharmaceutical research, this compound serves as a core scaffold for constructing potential drug candidates. The strategic placement of halogens and the sulfur-containing group allows for selective nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling researchers to efficiently build complex molecular architectures for bioactivity screening . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any commercial product formulation. Researchers should handle this material with extreme care, consulting the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-(trifluoromethylsulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NS/c7-3-1-4(8)5(12-2-3)13-6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBASVBCZILPMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250167
Record name 3,5-Dichloro-2-[(trifluoromethyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-58-1
Record name 3,5-Dichloro-2-[(trifluoromethyl)thio]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-2-[(trifluoromethyl)thio]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,5-Dichloro-2-(trifluoromethylthio)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. The trifluoromethyl group and the dichlorinated structure contribute to its unique properties, making it a subject of various studies aimed at understanding its biological mechanisms.

The compound is characterized by the following chemical structure:

  • Chemical Formula : C7_7Cl2_2F3_3N1_1S1_1
  • Molecular Weight : 239.09 g/mol

The presence of both chlorine and trifluoromethylthio groups enhances its lipophilicity and reactivity, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study reviewed various pyridine compounds, highlighting their effectiveness against a range of pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial cell membranes, leading to increased permeability and cell death .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives often correlates with their structural components. The introduction of trifluoromethyl and dichloro groups has been shown to enhance potency against various biological targets. For example:

  • Trifluoromethyl Group : Increases lipophilicity and alters electronic properties.
  • Chlorine Substituents : Affect the binding affinity to target proteins.

A comparative analysis of different derivatives indicates that modifications in the position and type of substituents can lead to significant variations in biological activity .

Case Studies

Several case studies have explored the efficacy of pyridine derivatives in clinical settings. For example:

  • Study on Neuroprotection : A derivative similar to this compound was tested for its ability to protect neurons from apoptosis induced by etoposide. Results indicated a significant increase in cell viability at specific concentrations .
  • Fungicidal Activity : Research demonstrated that trifluoromethyl-substituted pyridines exhibited higher fungicidal activity compared to their chlorine counterparts, suggesting a promising avenue for agricultural applications .

Scientific Research Applications

Applications in Agrochemicals

The primary application of 3,5-Dichloro-2-(trifluoromethylthio)pyridine lies in its use as an intermediate in the production of herbicides and fungicides:

  • Herbicides : It is utilized in synthesizing potent herbicides that target specific plant species while minimizing damage to crops. For instance, derivatives containing this compound have shown enhanced efficacy against resistant weed species.
  • Fungicides : As a building block for fungicides like fluazinam, it has demonstrated significant antifungal activity by disrupting cellular respiration processes in fungi. Fluazinam, developed by ISK, has been noted for its effectiveness compared to traditional fungicides due to its unique mechanism of action attributed to the trifluoromethyl group .

Applications in Pharmaceuticals

In the pharmaceutical industry, derivatives of this compound are explored for their potential therapeutic effects:

  • Antimicrobial Agents : Some derivatives exhibit antimicrobial properties that make them suitable candidates for developing new antibiotics or antifungal medications.
  • Clinical Trials : Several compounds containing the trifluoromethylpyridine moiety are currently undergoing clinical trials for various indications, including anti-inflammatory and anticancer activities .

Case Studies

  • Fluazinam Development :
    • Fluazinam's development as a fungicide involved using this compound as an essential intermediate. Studies indicated that fluazinam showed superior performance in controlling fungal diseases in crops compared to existing products .
  • Agrochemical Efficacy Trials :
    • Field trials conducted with herbicides synthesized from this compound demonstrated significant reductions in weed populations while maintaining crop yields. The unique chemical structure contributed to selectivity and effectiveness against target weeds .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The trifluoromethylthio (-SCF₃) group in the target compound is bulkier and more electronegative than aryl substituents (e.g., 4-fluorophenyl in 3e ), which may influence solubility and reactivity.
  • Melting Points : Aryl-substituted derivatives (3e , 3i , 3j ) exhibit higher melting points (42–121°C) compared to aliphatic substituents, likely due to enhanced π-π stacking interactions .
  • Spectral Trends : Pyridine protons in all derivatives resonate downfield (δ 8.49–8.65) due to electron-withdrawing effects of chlorine and substituents .

Key Observations :

  • The trifluoromethylthio group may enhance bioactivity in pest control, similar to benzimidazole herbicides (CAS 3615-21-2 ), which target plant enzymes .
  • Halogenated pyridines and benzimidazoles are often persistent in the environment due to low biodegradability, as seen with chlorothalonil and related biocides .

Key Observations :

  • Benzimidazole herbicides show clearer evidence of liver toxicity, emphasizing the need for protective measures during handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-2-(trifluoromethylthio)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via chlorination and fluorination of pyridine precursors. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (a structurally related derivative) is produced by chlorinating 3-picoline followed by fluorination using trichloromethylpyridine intermediates . Key factors include temperature control (e.g., 80–120°C for chlorination) and catalyst selection (e.g., Lewis acids for fluorination). Purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/19F NMR : Resolves chlorine/fluorine substitution patterns and confirms regiochemistry .
  • FT-IR : Identifies functional groups like C-F (1100–1200 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
  • HPLC : Monitors purity using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways for structural confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use N95 masks, nitrile gloves, and chemical-resistant goggles to prevent inhalation or dermal contact .
  • Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity observed during nucleophilic substitution reactions on this compound?

  • Methodological Answer : Conflicting regioselectivity (e.g., C-2 vs. C-4 substitution) may arise from competing kinetic vs. thermodynamic pathways. To address this:

  • Kinetic Studies : Monitor reaction progress using in-situ NMR or GC-MS to identify intermediates .
  • Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for substitution pathways .
  • Steric Maps : Analyze steric bulk using X-ray crystallography to predict reactive sites .

Q. What computational methods can predict the compound’s reactivity for designing novel derivatives?

  • Methodological Answer :

  • Docking Simulations : Model interactions with biological targets (e.g., herbicide-binding enzymes) using AutoDock Vina .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • Solvent Effects : Use COSMO-RS to optimize solvent selection for reactions requiring polar aprotic media (e.g., DMF, DMSO) .

Q. How can researchers analyze hepatotoxic effects observed in biological studies involving this compound?

  • Methodological Answer :

  • In Vitro Assays : Use HepG2 cells to measure cytotoxicity (IC50) via MTT assays and monitor liver enzyme markers (ALT/AST) .
  • Metabolite Profiling : Identify toxic metabolites (e.g., glutathione adducts) using LC-MS/MS .
  • Animal Models : Employ DEN/TCPOBOP-induced hepatocarcinogenesis models in mice to assess chronic toxicity .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR shifts vs. X-ray structures) be reconciled?

  • Methodological Answer :

  • 2D NMR : Perform NOESY or HSQC experiments to resolve ambiguities in proton assignments .
  • X-ray Crystallography : Compare experimental crystal structures with DFT-optimized geometries to validate bond lengths/angles .
  • Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility .

Q. What strategies address discrepancies in agrochemical efficacy data across different studies?

  • Methodological Answer :

  • Standardized Bioassays : Replicate experiments under controlled conditions (e.g., pH, light exposure) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and normalize data across studies .
  • Mode of Action Studies : Employ isotopic labeling (e.g., 14C-tracers) to track uptake/metabolism in plants .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC85–88°C
LogP (Lipophilicity)Shake-Flask Method2.8 ± 0.3
Herbicidal IC50 (Weed A)Greenhouse Bioassay12.5 μM
Cytotoxicity (HepG2)MTT AssayIC50 = 45 μM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dichloro-2-(trifluoromethylthio)pyridine

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